molecular formula C13H11NO3 B1328751 2-(3-Methoxyphenyl)nicotinic acid CAS No. 912773-03-6

2-(3-Methoxyphenyl)nicotinic acid

Cat. No.: B1328751
CAS No.: 912773-03-6
M. Wt: 229.23 g/mol
InChI Key: ZRYTWHAZDNPNRQ-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)nicotinic acid is an organic compound with the molecular formula C13H11NO3 It is a derivative of nicotinic acid, where a methoxyphenyl group is attached to the second position of the pyridine ring

Scientific Research Applications

2-(3-Methoxyphenyl)nicotinic acid has several applications in scientific research:

Safety and Hazards

The safety data sheet (SDS) for 2-(3-Methoxyphenyl)nicotinic acid indicates that it may be harmful if swallowed and may cause skin and eye irritation . It is recommended to use personal protective equipment as required, avoid dust formation, and ensure adequate ventilation when handling this compound .

Future Directions

While specific future directions for 2-(3-Methoxyphenyl)nicotinic acid are not mentioned in the available literature, related compounds have shown promise in various areas of research. For instance, oxazole derivatives have demonstrated a wide spectrum of biological activities, suggesting potential for further development . Additionally, certain nicotinic acid hydrazides have shown potential as antimycobacterial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxyphenyl)nicotinic acid typically involves the reaction of 3-methoxybenzaldehyde with malonic acid in the presence of pyridine and piperidine to form 3-methoxycinnamic acid. This intermediate is then subjected to a cyclization reaction with ammonia to yield this compound .

Industrial Production Methods: On an industrial scale, the production of nicotinic acid derivatives often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine using nitric acid. This method is efficient but produces nitrous oxide as a by-product, which poses environmental challenges .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methoxyphenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: 3-carboxyphenyl nicotinic acid.

    Reduction: 3-aminophenyl nicotinic acid.

    Substitution: Various substituted phenyl nicotinic acids depending on the substituent introduced.

Comparison with Similar Compounds

    Nicotinic acid: The parent compound, known for its role in metabolism and as a vitamin.

    3-Methoxypyridine-4-carboxylic acid: A closely related compound with similar structural features.

    Isonicotinic acid: Another derivative of nicotinic acid with distinct pharmacological properties.

Uniqueness: 2-(3-Methoxyphenyl)nicotinic acid is unique due to the presence of the methoxyphenyl group, which imparts specific electronic and steric properties. This modification enhances its potential as a therapeutic agent and a building block for complex organic synthesis .

Properties

IUPAC Name

2-(3-methoxyphenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-10-5-2-4-9(8-10)12-11(13(15)16)6-3-7-14-12/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYTWHAZDNPNRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650313
Record name 2-(3-Methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912773-03-6
Record name 2-(3-Methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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